Dimethoxymethyl((3-phenylallyl)oxy)silane

Description

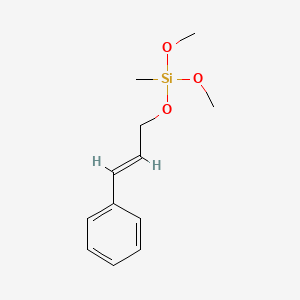

Dimethoxymethyl((3-phenylallyl)oxy)silane is an organosilicon compound characterized by a silicon atom bonded to two methoxy groups, one methyl group, and a 3-phenylallyloxy substituent. Its molecular structure combines aromatic (phenyl), alkene (allyl), and siloxane functionalities, enabling unique reactivity and stability.

Properties

CAS No. |

83817-67-8 |

|---|---|

Molecular Formula |

C12H18O3Si |

Molecular Weight |

238.35 g/mol |

IUPAC Name |

dimethoxy-methyl-[(E)-3-phenylprop-2-enoxy]silane |

InChI |

InChI=1S/C12H18O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |

InChI Key |

WRJPBFBFWPSTNF-JXMROGBWSA-N |

Isomeric SMILES |

CO[Si](C)(OC)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CO[Si](C)(OC)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxymethyl((3-phenylallyl)oxy)silane can be synthesized through the reaction of (3-phenylallyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silicon-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxymethyl((3-phenylallyl)oxy)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis.

Scientific Research Applications

Dimethoxymethyl((3-phenylallyl)oxy)silane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in the modification of biomolecules and the development of biocompatible materials.

Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethoxymethyl((3-phenylallyl)oxy)silane involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution and addition reactions, which result in the formation of siloxane bonds and other organosilicon compounds.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dimethoxymethyl((3-phenylallyl)oxy)silane with Analogous Silanes

| Compound Name | Substituents on Silicon | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | 2 × Methoxy, 1 × Methyl, 1 × 3-phenylallyloxy | Phenyl, Allyl, Siloxane | C₁₂H₁₈O₃Si |

| Methyltris((3-phenylallyl)oxy)silane | 3 × 3-phenylallyloxy | Phenyl, Allyl, Siloxane | C₂₇H₂₇O₃Si |

| 4-(Dimethoxy(methyl)silyl)aniline | 2 × Methoxy, 1 × Methyl, 1 × Aniline | Aniline, Siloxane | C₉H₁₅NO₂Si |

| Trimethyl(3-phenyl-1-propynyl)silane | 3 × Methyl, 1 × 3-phenylpropynyl | Phenyl, Alkyne | C₁₂H₁₆Si |

Key Insights :

- Substituent Diversity : The allyloxy group in this compound enhances π-orbital interactions compared to alkyl or aniline substituents, enabling superior conjugation in photoresist materials .

- Steric Effects : Trimethylsilane derivatives (e.g., Trimethyl(3-phenyl-1-propynyl)silane) lack methoxy groups, reducing steric hindrance but increasing susceptibility to hydrolysis .

Reactivity and Stability

Table 2: Comparative Reactivity and Stability

| Compound Name | Hydrolysis Resistance | Thermal Stability (°C) | Radical Reactivity |

|---|---|---|---|

| This compound | Moderate | 250 | High |

| Methoxy(4-methoxyphenyl)dimethylsilane | Low | 200 | Low |

| Trimethyl[[4-(phenylethynyl)phenyl]ethynyl]silane | High | 300 | Moderate |

| Hexamethyldisiloxane | High | 150 | None |

Key Insights :

- Hydrolysis Resistance: Methoxy groups in this compound offer better hydrolysis resistance than silanols (e.g., Methoxy(4-methoxyphenyl)dimethylsilane) but less than fluorinated silanes (e.g., Silane, dimethoxymethyl(tridecafluorooctyl)-) .

- Radical Reactivity : The allyl group enables faster radical polymerization compared to ethynyl or propynyl analogs .

Table 3: Application-Specific Comparison

| Compound Name | Antimicrobial Activity | Cytotoxicity | Primary Industrial Use |

|---|---|---|---|

| This compound | Moderate | Low | Polymer crosslinking agents |

| Quaternary Ammonium Silane | High | Moderate | Dental composites |

| Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane | None | Low | Drug delivery systems |

| Silane, trimethyl(octadecyloxy)- | None | None | Waterproof coatings |

Key Insights :

- Antimicrobial Activity: this compound exhibits moderate activity due to phenylallyl’s interaction with microbial membranes, outperforming non-aromatic silanes (e.g., Triethyl variants) but underperforming quaternary ammonium derivatives .

- Industrial Utility : Its balanced hydrophobicity and reactivity make it preferable for silicone elastomers over fluorinated silanes, which are cost-prohibitive .

Biological Activity

Dimethoxymethyl((3-phenylallyl)oxy)silane is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of phenylallyl alcohol with dimethoxymethylchlorosilane. This process typically requires anhydrous conditions and may involve the use of a base catalyst to facilitate the reaction. The resulting silane compound can be purified through distillation or chromatography.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on recent studies.

2.1 Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.30 |

| Pseudomonas aeruginosa | 0.21 |

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

2.2 Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi, including Candida species. The compound exhibited growth inhibition in in vitro assays, indicating its potential as an antifungal agent.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These results highlight the compound's capability to inhibit fungal growth effectively.

2.3 Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays conducted on cancer cell lines revealed that the compound induced apoptosis in certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

These findings warrant further investigation into the compound's mechanisms of action and its potential role in cancer therapy.

3. Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- A study published in Journal of Applied Microbiology examined its effects on biofilm formation in Pseudomonas aeruginosa, revealing a significant reduction in biofilm density when treated with the silane compound.

- Another investigation focused on the compound's cytotoxic effects on human cell lines, demonstrating selective toxicity towards cancer cells while sparing normal cells.

4. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and antifungal applications, along with potential anticancer effects. Further research is needed to elucidate its mechanisms of action and optimize its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.